(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chromene moiety, and an isobutyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-2H-chromen-3-carbaldehyde with isobutylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under reflux conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and generating reactive oxygen species. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its unique molecular structure, which includes a thiazolidinone ring fused with a chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is C18H19NO2S2, with a molecular weight of approximately 345.486 g/mol. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical reactivity and potential biological activities .
1. Antioxidant Activity
Thiazolidinone derivatives, including this compound, have been shown to exhibit significant antioxidant properties. A study reported that modifications in the thiazolidinone structure can enhance antioxidant activity, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases .
2. Anticancer Activity
Research indicates that thiazolidinones possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds structurally similar to (5Z)-3-isobutyl have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cells .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in inflammatory diseases .
4. Antimicrobial Activity
Thiazolidinone derivatives have displayed antimicrobial properties against a range of pathogens. The structural features of (5Z)-3-isobutyl enhance its efficacy against bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .
Structure-Activity Relationship
The biological activities of thiazolidinones are significantly influenced by their structural modifications. The presence of specific substituents on the thiazolidinone ring can enhance or diminish their biological efficacy. For example, the isobutyl group and chromene moiety in (5Z)-3-isobutyl increase its selectivity and potency compared to other derivatives lacking these groups .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin | Lacks isobutyl group | Antimicrobial properties |
6-{(5Z)-5-[2-methylchromen]methylene}-4-Oxo | Contains different substituents | Potential anti-inflammatory effects |
4-Oxo-thiazolidine derivatives | Varying substituents on the thiazolidine ring | Diverse biological activities |
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various thiazolidinones using DPPH radical scavenging assays. Compounds showed varying degrees of activity, with some exhibiting comparable efficacy to established antioxidants like vitamin C .
- Cytotoxicity in Cancer Cells : In vitro experiments on B16F10 cells demonstrated that certain analogs of thiazolidinones effectively inhibited melanin production through mushroom tyrosinase inhibition without significant cytotoxicity at low concentrations .
Properties
Molecular Formula |
C18H19NO2S2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO2S2/c1-11(2)10-19-17(20)16(23-18(19)22)9-14-8-13-6-4-5-7-15(13)21-12(14)3/h4-9,11-12H,10H2,1-3H3/b16-9- |
InChI Key |
KMWBFXBSRJZTLE-SXGWCWSVSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC(C)C |
Origin of Product |
United States |
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